Reactivity in Metal-Halogen Exchange: Iodine vs. Bromine in o-Halobenzoyl Chlorides
The iodine atom in 2-hydroxy-5-iodobenzoyl chloride is significantly more reactive in metal-halogen exchange reactions than the bromine atom in the analogous 5-bromo-2-hydroxybenzoyl chloride. In a study using o-iodobenzoyl chloride adducts, a lithium-iodide exchange with phenyllithium at -78 °C, followed by warming, triggered an intramolecular Wurtz-Fittig coupling to afford 2,3-dihydroisoindolones in excellent yields . While specific yields for the target compound were not provided in the abstract, the methodology relies on the superior leaving group ability of iodine over bromine, which is a well-established class-level principle in organometallic chemistry. A comparable reaction with a 5-bromo analog would require more forcing conditions or a different catalyst system, often resulting in lower yields and more side products .
| Evidence Dimension | Reactivity in Lithium-Halogen Exchange |
|---|---|
| Target Compound Data | Lithium-iodide exchange at -78 °C; subsequent intramolecular Wurtz-Fittig coupling affords 2,3-dihydroisoindolones in excellent yields (yield not specified). |
| Comparator Or Baseline | 2-Hydroxy-5-bromobenzoyl chloride (inferred from o-bromobenzoyl chloride class) |
| Quantified Difference | Not quantified in the provided data. Class-level inference: Iodine undergoes metal-halogen exchange much more readily than bromine under mild conditions, enabling reactions that are difficult or impossible with bromine. |
| Conditions | Reaction of o-iodobenzoyl chloride/imine adducts with 1.1 eq. phenyllithium in THF at -78 °C, warming to ambient temperature . |
Why This Matters
This reactivity enables the synthesis of complex heterocycles, such as isoindolones, under mild conditions that are not feasible with the corresponding bromo-analog, making 2-hydroxy-5-iodobenzoyl chloride a preferred reagent for this synthetic route.
